Cas no 2002479-50-5 ((2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid)

(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2002479-50-5
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
- EN300-28298170
- (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid
-
- インチ: 1S/C18H18ClNO4/c1-12-7-8-14(15(19)9-12)10-16(17(21)22)20-18(23)24-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1
- InChIKey: JAUQQMZXCCEVFC-INIZCTEOSA-N
- ほほえんだ: ClC1C=C(C)C=CC=1C[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 347.0924357g/mol
- どういたいしつりょう: 347.0924357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 75.6Ų
(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298170-1.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 1.0g |
$1442.0 | 2025-03-19 | |
Enamine | EN300-28298170-0.5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 0.5g |
$1385.0 | 2025-03-19 | |
Enamine | EN300-28298170-10g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 10g |
$6205.0 | 2023-09-07 | ||
Enamine | EN300-28298170-5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 5g |
$4184.0 | 2023-09-07 | ||
Enamine | EN300-28298170-0.25g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 0.25g |
$1328.0 | 2025-03-19 | |
Enamine | EN300-28298170-5.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 5.0g |
$4184.0 | 2025-03-19 | |
Enamine | EN300-28298170-0.05g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 0.05g |
$1212.0 | 2025-03-19 | |
Enamine | EN300-28298170-10.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 10.0g |
$6205.0 | 2025-03-19 | |
Enamine | EN300-28298170-0.1g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 0.1g |
$1269.0 | 2025-03-19 | |
Enamine | EN300-28298170-2.5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid |
2002479-50-5 | 95.0% | 2.5g |
$2828.0 | 2025-03-19 |
(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid 関連文献
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
(2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acidに関する追加情報
Comprehensive Overview of (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid (CAS No. 2002479-50-5)
The compound (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid (CAS No. 2002479-50-5) is a chiral amino acid derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a 2-chloro-4-methylphenyl moiety, makes it a valuable intermediate in peptide synthesis and drug development. Researchers are increasingly interested in this compound due to its role in modulating biological activity and enhancing drug stability.
In recent years, the demand for chiral building blocks like (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid has surged, driven by advancements in asymmetric synthesis and targeted drug delivery. This compound’s stereospecificity is critical for developing enantiomerically pure therapeutics, a growing trend in the pharmaceutical industry. Users searching for "Cbz-protected amino acids" or "chloro-methylphenyl derivatives" will find this compound highly relevant to their work.
The 2-chloro-4-methylphenyl group in this molecule contributes to its lipophilicity, which is a key factor in optimizing drug permeability and bioavailability. These properties align with current research hotspots such as prodrug design and enzyme inhibition. Additionally, the benzyloxycarbonyl (Cbz) group offers reversible protection for amines, making it a versatile tool for peptide coupling reactions and solid-phase synthesis.
From an SEO perspective, this compound addresses frequently searched queries like "applications of Cbz-protected amino acids", "synthesis of chiral phenylalanine derivatives", and "CAS 2002479-50-5 uses". Its relevance extends to medicinal chemistry, where researchers explore its potential in kinase inhibitors and GPCR-targeted therapies. The compound’s structural versatility also makes it a candidate for bioconjugation and proteomics studies.
Quality control and analytical characterization of (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid are essential for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and stereochemical integrity. These methods align with industry standards and satisfy user searches for "analytical methods for amino acid derivatives".
In summary, (2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid (CAS No. 2002479-50-5) is a multifaceted compound with broad applications in drug discovery and biochemical research. Its combination of chirality, protective-group chemistry, and aryl functionality positions it as a key player in modern synthetic and medicinal chemistry. As the field evolves, this compound is likely to remain a focal point for innovation and interdisciplinary collaboration.
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